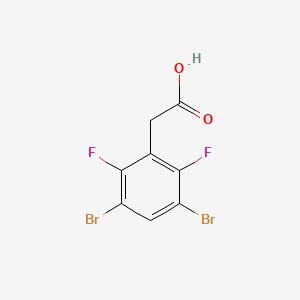

3,5-Dibromo-2,6-difluorophenylacetic acid

Overview

Description

3,5-Dibromo-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H4Br2F2O2 It is characterized by the presence of bromine and fluorine atoms on a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,6-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions. The use of catalysts and specific reaction conditions can optimize yield and purity. For example, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds, which can be adapted for the synthesis of halogenated phenylacetic acids .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen, resulting in dehalogenated products.

Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Dehalogenated phenylacetic acids.

Substitution: Phenylacetic acids with different substituents replacing bromine or fluorine.

Scientific Research Applications

3,5-Dibromo-2,6-difluorophenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

3,5-Dibromo-2,6-difluorobenzene: Similar structure but lacks the acetic acid moiety.

2,6-Difluorophenylacetic acid: Contains fluorine atoms but lacks bromine substituents.

3,5-Dibromo-4-hydroxybenzoic acid: Contains bromine atoms but has a hydroxyl group instead of fluorine.

Uniqueness: 3,5-Dibromo-2,6-difluorophenylacetic acid is unique due to the specific combination of bromine and fluorine atoms on the phenylacetic acid backbone. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

3,5-Dibromo-2,6-difluorophenylacetic acid (DBDFPA) is a fluorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C8H4Br2F2O2

- CAS Number : 121227979

- SMILES Representation : C1=CC(=C(C(=C1Br)C(=O)O)F)Br

DBDFPA features a phenylacetic acid structure modified with bromine and fluorine substituents, which are known to influence the compound's biological properties significantly. The presence of halogens can enhance lipophilicity and alter pharmacokinetic profiles, impacting absorption and distribution in biological systems.

Anticancer Properties

DBDFPA has been investigated for its potential anticancer activities. A study focusing on compounds with similar structures revealed that fluorinated phenylacetic acids can exhibit selective cytotoxicity towards cancer cells. The introduction of bromine atoms may enhance this activity by modulating interactions with cellular targets.

- Case Study : In vitro assays demonstrated that derivatives of phenylacetic acids with halogen substitutions showed increased potency against various cancer cell lines. DBDFPA's structural modifications likely contribute to its ability to inhibit cell proliferation.

The biological activity of DBDFPA is hypothesized to involve:

- Estrogen Receptor Modulation : Similar compounds have shown affinity for estrogen receptors, which are critical in the development and progression of certain breast cancers. The binding affinity can lead to altered signaling pathways that promote apoptosis in cancer cells.

- Radical Scavenging : The presence of bromine and fluorine may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Pharmacokinetic Properties

The pharmacokinetic profile of DBDFPA has not been extensively characterized; however, studies on related compounds suggest:

- Absorption : Enhanced lipophilicity due to halogenation may improve membrane permeability.

- Metabolism : Compounds with similar structures are often metabolized by cytochrome P450 enzymes, which could influence their bioavailability and clearance rates.

Comparative Biological Activity

| Compound Name | IC50 (nM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | Cancer Cells | |

| Fulvestrant | 3.0 | Estrogen Receptor | |

| ZB716 | 4.1 | Estrogen Receptor |

Safety and Toxicity

While specific toxicity data for DBDFPA is limited, general safety profiles for brominated and fluorinated compounds indicate potential risks associated with halogenated organic chemicals. Studies suggest:

- Environmental Impact : Halogenated compounds can exhibit persistence in the environment and may bioaccumulate.

- Health Risks : Some brominated compounds have been linked to endocrine disruption; thus, further toxicological studies are warranted for DBDFPA.

Properties

IUPAC Name |

2-(3,5-dibromo-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSQTSHLKSRHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.